

thermodynamic properties of 2-Chloroethyl p-toluenesulfonate

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Compound of Interest

Compound Name: 2-Chloroethyl p-toluenesulfonate

Cat. No.: B146322

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An In-depth Technical Guide to the Thermodynamic Properties of 2-Chloroethyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **2-Chloroethyl p-toluenesulfonate**. Due to a lack of experimentally determined thermodynamic data in publicly accessible literature, this document focuses on the fundamental physical properties, detailed experimental protocols for determining key thermodynamic parameters, and theoretical estimation methods. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals who require a thorough understanding of the thermodynamic characteristics of this compound for applications in process development, safety analysis, and computational modeling.

Introduction

2-Chloroethyl p-toluenesulfonate, a member of the sulfonate ester class of organic compounds, is a significant reagent in organic synthesis, particularly in the pharmaceutical industry. Its utility as an alkylating agent necessitates a thorough understanding of its chemical and physical properties, including its thermodynamic characteristics. Thermodynamic data, such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, are

crucial for process design, reaction optimization, safety assessments, and computational simulations.

This guide summarizes the available physical property data for **2-Chloroethyl p-toluenesulfonate** and provides detailed experimental methodologies for the determination of its key thermodynamic properties. Furthermore, it introduces computational estimation methods that can be employed in the absence of experimental data.

Physicochemical Properties of 2-Chloroethyl p-toluenesulfonate

While extensive experimental thermodynamic data is not readily available, a summary of its known physical properties is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of **2-Chloroethyl p-toluenesulfonate**

Property	Value	References
Molecular Formula	C ₉ H ₁₁ ClO ₃ S	[1]
Molecular Weight	234.70 g/mol	
CAS Number	80-41-1	[1]
Appearance	Clear colorless to pale yellow liquid	[2]
Melting Point	Not available (often cited as a liquid at room temperature)	
Boiling Point	153 °C at 0.3 mmHg	[1]
Density	1.294 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.529	
Flash Point	113 °C (closed cup)	
Solubility	Insoluble in water; soluble in benzene, chloroform (slightly), methanol (slightly)	[1]

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for determining the key thermodynamic properties of organic compounds like **2-Chloroethyl p-toluenesulfonate**.

Enthalpy of Formation (ΔH_f°)

The standard enthalpy of formation is most commonly determined indirectly by measuring the enthalpy of combustion (ΔH_c°) using bomb calorimetry.[3]

Objective: To measure the heat released during the complete combustion of **2-Chloroethyl p-toluenesulfonate**.

Materials:

- Oxygen bomb calorimeter
- Benzoic acid (standard for calibration)
- **2-Chloroethyl p-toluenesulfonate** sample
- Fuse wire (e.g., nickel-chromium)
- Crucible (platinum or quartz)
- High-pressure oxygen cylinder
- Distilled water
- Balance (accurate to 0.1 mg)
- Temperature measuring device (e.g., platinum resistance thermometer)

Procedure:

- Calibration: The heat capacity of the calorimeter (C_{cal}) is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.
- Sample Preparation: A precisely weighed sample of **2-Chloroethyl p-toluenesulfonate** (typically 0.5 - 1.0 g) is placed in the crucible. A known length of fuse wire is attached to the electrodes, with the wire in contact with the sample.
- Assembly: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water. The calorimeter is assembled with the stirrer and temperature probe in place.

- **Combustion:** The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
- **Corrections:** The final temperature is corrected for heat exchange with the surroundings. Corrections are also made for the heat of combustion of the fuse wire and for the formation of nitric acid and sulfuric acid from any nitrogen and sulfur impurities in the sample or atmosphere.
- **Calculation:** The enthalpy of combustion (ΔH_c°) is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation (ΔH_f°) is then calculated using Hess's Law, from the balanced combustion reaction and the known standard enthalpies of formation of the products (CO_2 , H_2O , HCl , and SO_2).



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Figure 1: Experimental workflow for bomb calorimetry.

Heat Capacity (C_p)

The heat capacity of a substance can be determined using Differential Scanning Calorimetry (DSC).^[4]

Objective: To measure the heat capacity of **2-Chloroethyl p-toluenesulfonate** as a function of temperature.

Materials:

- Differential Scanning Calorimeter (DSC)
- Standard material with known heat capacity (e.g., sapphire)
- Hermetic aluminum pans and lids
- **2-Chloroethyl p-toluenesulfonate** sample
- Inert purge gas (e.g., nitrogen)
- Balance (accurate to 0.01 mg)

Procedure:

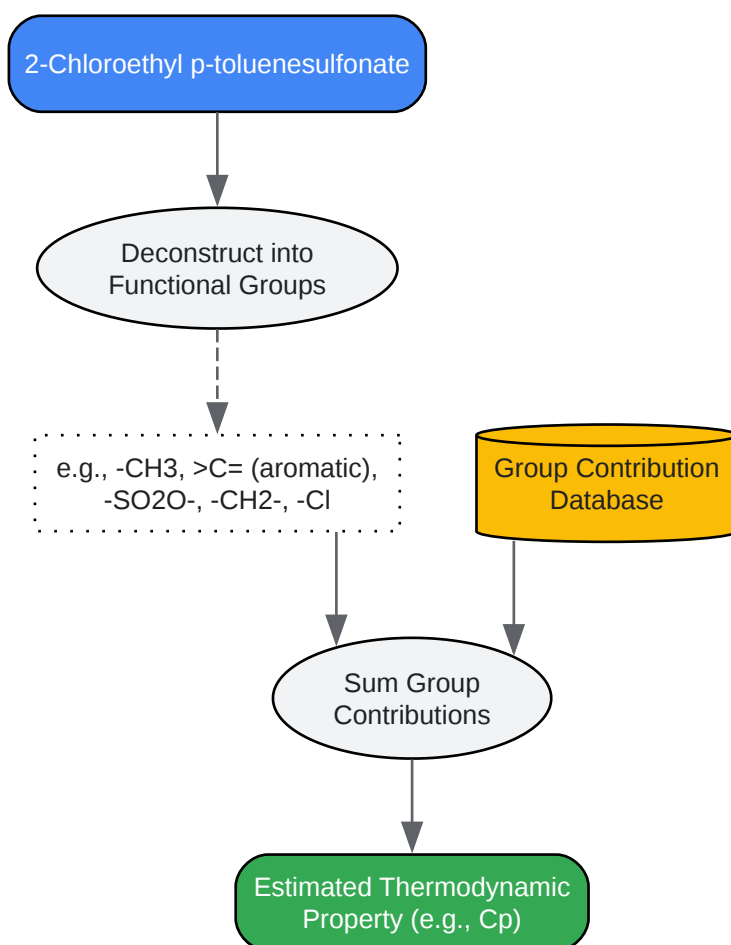
- Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials.
- Baseline Measurement: An empty hermetic pan is placed in the sample position and another empty pan in the reference position. A temperature program is run to obtain a baseline heat flow signal.
- Standard Measurement: A precisely weighed sapphire standard is placed in the sample pan. The same temperature program is run to measure the heat flow required to heat the standard.
- Sample Measurement: A precisely weighed sample of **2-Chloroethyl p-toluenesulfonate** is hermetically sealed in an aluminum pan. The same temperature program is run to measure the heat flow to the sample.
- Calculation: The heat capacity of the sample ($C_{p,\text{sample}}$) is calculated at a given temperature using the following equation:

$$C_{p,\text{sample}} = (\text{DSC}_{\text{sample}} / \text{DSC}_{\text{std}}) \times (m_{\text{std}} / m_{\text{sample}}) \times C_{p,\text{std}}$$

where:

- $\text{DSC}_{\text{sample}}$ and DSC_{std} are the heat flow signals for the sample and standard, respectively, after baseline subtraction.

- m_{sample} and m_{std} are the masses of the sample and standard.
- $C_{p,\text{std}}$ is the known heat capacity of the standard.



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